4-[({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)methyl]-4,5,6,7-tetrahydro-1-benzofuran-4-ol
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Overview
Description
4-[({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)methyl]-4,5,6,7-tetrahydro-1-benzofuran-4-ol is a complex organic compound that features a pyrazolo[3,4-d]pyrimidine core. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a kinase inhibitor. The unique structure of this compound allows it to interact with various biological targets, making it a promising candidate for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)methyl]-4,5,6,7-tetrahydro-1-benzofuran-4-ol typically involves multiple stepsThe reaction conditions often involve the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. Techniques such as flow chemistry and microwave-assisted synthesis can be employed to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-[({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)methyl]-4,5,6,7-tetrahydro-1-benzofuran-4-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazolo[3,4-d]pyrimidine core, using reagents like alkyl halides
Common Reagents and Conditions
Common reagents include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as ethanol and methanol. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to the core structure .
Scientific Research Applications
4-[({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)methyl]-4,5,6,7-tetrahydro-1-benzofuran-4-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with enzymes and proteins.
Medicine: Investigated as a potential therapeutic agent, particularly as a kinase inhibitor for cancer treatment.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-[({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)methyl]-4,5,6,7-tetrahydro-1-benzofuran-4-ol involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting cell cycle progression and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the core structure and exhibit similar biological activities.
Triazolo[1,5-c]pyrimidine derivatives: These compounds also target kinases and have comparable therapeutic potential
Uniqueness
4-[({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)methyl]-4,5,6,7-tetrahydro-1-benzofuran-4-ol is unique due to its specific combination of the pyrazolo[3,4-d]pyrimidine core with the benzofuran moiety, which enhances its binding affinity and selectivity for certain kinases .
Properties
IUPAC Name |
4-[[(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]methyl]-6,7-dihydro-5H-1-benzofuran-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2/c1-20-14-10(7-19-20)13(17-9-18-14)16-8-15(21)5-2-3-12-11(15)4-6-22-12/h4,6-7,9,21H,2-3,5,8H2,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYYQNHZWZGYHGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=NC(=C2C=N1)NCC3(CCCC4=C3C=CO4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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